HDAC6 Potency and Isoform Selectivity Profile
HDAC6-IN-14 inhibits recombinant HDAC6 with an IC50 of 42 nM . In comparison, Tubastatin A exhibits an IC50 of 15 nM , ACY-738 an IC50 of 1.7 nM [1], and Nexturastat A an IC50 of 5.02 nM [2]. While HDAC6-IN-14 is less potent than these comparators, its selectivity profile offers a distinct balance: it displays 190-fold selectivity over HDAC1, 107-fold over HDAC2, 199-fold over HDAC3, and >238-fold over HDAC4 . In contrast, Tubastatin A achieves >1000-fold selectivity over most HDAC isoforms but only 57-fold over HDAC8 [3], while ACY-738 shows modest selectivity (55-128-fold) over class I HDACs [1].
| Evidence Dimension | HDAC6 inhibitory potency (IC50) and isoform selectivity ratios |
|---|---|
| Target Compound Data | HDAC6 IC50 = 42 nM; Selectivity ratios: HDAC6/HDAC1 = 190-fold, HDAC6/HDAC2 = 107-fold, HDAC6/HDAC3 = 199-fold, HDAC6/HDAC4 > 238-fold |
| Comparator Or Baseline | Tubastatin A: IC50 = 15 nM, selectivity >1000-fold (except HDAC8 ~57-fold); ACY-738: IC50 = 1.7 nM, selectivity 55-128-fold; Nexturastat A: IC50 = 5.02 nM, selectivity >190-fold |
| Quantified Difference | HDAC6-IN-14 IC50 is 2.8-fold higher than Tubastatin A, 24.7-fold higher than ACY-738, and 8.4-fold higher than Nexturastat A. Selectivity profile is balanced relative to comparators. |
| Conditions | Recombinant HDAC enzyme inhibition assays; IC50 values from 10-point concentration-response curves. |
Why This Matters
The moderate potency combined with balanced class I selectivity may reduce off-target toxicity risks associated with excessive class I HDAC inhibition while maintaining sufficient HDAC6 engagement.
- [1] Anjiechem. ACY-738 product page. IC50 values for HDAC6, HDAC1, HDAC2, HDAC3. Accessed 2026. View Source
- [2] Adooq. Nexturastat A product datasheet. IC50 = 5.02 nM. Accessed 2026. View Source
- [3] Selleck Chemicals. Tubastatin A product page. Selectivity profile. Accessed 2026. View Source
